![molecular formula C₈₆H₁₂₄N₁₂O₁₈ B1150391 Dbco-(peg)3-VC-pab-mmae](/img/structure/B1150391.png)
Dbco-(peg)3-VC-pab-mmae
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DBCO-(PEG)3-VC-PAB-MMAE is made by MMAE conjugated to DBCO-(PEG)3-vc-PAB linker. Monomethyl auristatin E (MMAE), a potent tubulin inhibitor, is a toxin payload in antibody drug conjugate.
科学的研究の応用
Application in High Efficacy ADCs
A study by Ochtrop et al. (2023) highlights the use of DBCO-(PEG)3-VC-PAB-MMAE in the development of antibody-drug conjugates (ADCs). These ADCs have a high drug-to-antibody ratio and exhibit excellent in vivo stability and antitumor activity, surpassing FDA-approved VC-PAB-MMAE ADCs like Adcetris in tumor xenograft models. This research underscores the potential of this compound in creating effective and stable ADCs for targeted cancer therapy (Ochtrop et al., 2023).
Role in Overcoming ADC Resistance
Yu et al. (2015) explored the development of new ADCs using this compound to overcome resistance to auristatin-based ADCs in non-Hodgkin lymphoma (NHL). They identified P-gp as a major driver of resistance to vc-MMAE–based conjugates and demonstrated the efficacy of alternative ADCs in resistant cell lines. This research indicates the compound's role in advancing cancer treatment, particularly in cases where resistance to existing therapies is a challenge (Yu et al., 2015).
Enhancing Tissue Engineering Scaffold Cellularization
Mao et al. (2019) utilized DBCO-modified polymers, including DBCO-(PEG)3, in tissue engineering to enhance scaffold cellularization. This application is critical in regenerative medicine, as it improves the in vivo integration and functionality of implanted scaffolds (Mao et al., 2019).
Advancing siRNA Delivery in Cancer Therapy
Klein et al. (2018) discussed the use of DBCO-(PEG)3 in the delivery of small interfering RNA (siRNA) for cancer therapy. Their research showed how this compound could be used to create targeted lipopolyplexes, demonstrating its potential in gene silencing and targeted cancer treatment (Klein et al., 2018).
Gene Delivery Vehicle Development
Schmieder et al. (2007) investigated the use of this compound in developing gene delivery vehicles. Their research aimed to overcome challenges such as cytotoxicity and rapid clearance associated with non-viral carriers. This study demonstrates the compound's utility in enhancing the efficiency and safety of gene therapy (Schmieder et al., 2007).
Differential MMAE Delivery from ADCs
Research by Okeley et al. (2014) on different linker systems for ADCs, including this compound, highlights its impact on the differential delivery of MMAE. This study provides insights into optimizing ADCs for increased efficacy in cancer treatment (Okeley et al., 2014).
特性
分子式 |
C₈₆H₁₂₄N₁₂O₁₈ |
---|---|
分子量 |
1613.97 |
IUPAC名 |
[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C86H124N12O18/c1-15-57(8)77(69(111-13)51-73(102)97-44-24-32-68(97)79(112-14)58(9)80(104)90-59(10)78(103)63-27-17-16-18-28-63)95(11)84(108)75(55(4)5)94-83(107)76(56(6)7)96(12)86(110)116-53-60-33-37-65(38-34-60)91-81(105)66(30-23-42-89-85(87)109)92-82(106)74(54(2)3)93-71(100)41-45-113-47-49-115-50-48-114-46-43-88-70(99)39-40-72(101)98-52-64-29-20-19-25-61(64)35-36-62-26-21-22-31-67(62)98/h16-22,25-29,31,33-34,37-38,54-59,66,68-69,74-79,103H,15,23-24,30,32,39-53H2,1-14H3,(H,88,99)(H,90,104)(H,91,105)(H,92,106)(H,93,100)(H,94,107)(H3,87,89,109)/t57-,58+,59+,66-,68-,69+,74-,75-,76-,77-,78+,79+/m0/s1 |
InChIキー |
SXYWMLXUSVMZIA-RZDIXEDLSA-N |
SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。